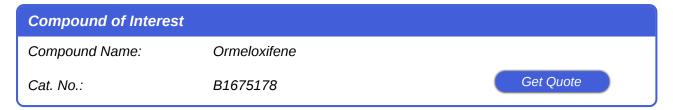


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Early Clinical Studies of Centchroman as a Contraceptive: A Technical Guide

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An In-depth Review of the Foundational Research and Data for Researchers, Scientists, and Drug Development Professionals

Centchroman, also known as **Ormeloxifene**, is a non-steroidal, selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India. [1][2][3][4] It represents a unique approach to contraception, acting primarily by preventing the implantation of the fertilized ovum without suppressing ovulation.[1][2][5] This technical guide provides a comprehensive overview of the early clinical studies that established the contraceptive efficacy, safety profile, and pharmacokinetic properties of Centchroman. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and reproductive health.

Contraceptive Efficacy

Early clinical trials and subsequent observational studies have demonstrated Centchroman's effectiveness as a weekly oral contraceptive. The reported efficacy has been consistently high, although variations exist across different studies and populations. Key quantitative data from these studies are summarized below.



Study Type	Number of Particip ants	Duratio n of Use	Efficacy /Effectiv eness	Pearl Index (per HWY)	Method Failure (MF) Pregnan cies	User Failure (UF) Pregnan cies	Citation
Clinical Trial (Confere nce Paper)	377 women	1 to 27 months	98.4%	Not Reported	6	24	[6]
Clinical Trial	951 women	1 to 36 months	95.9%	4.2	19	44	[6]
Observati onal Study	153 women	12 months	93% - 100%	Not Reported	11 (4.6% MF)	(2.6% UF)	[6][7]
Retrospe ctive Study	146 women	3 to 12 months	Not directly stated	2.05	3	Not specified as MF or UF	[3]
Prospecti ve Observati onal Study	100 women	1 to 12 months	Not directly stated	1	1 (User Failure)	Not Applicabl e	[8][9]
Scoping Review of 8 studies	2544 women	Up to 12 months	93% - 100%	Not Reported	Not specified	2.6% to 10.2%	[6]
Postcoita I Contrace ptive Trial	150 women	Single dose	98%	Not Reported	Not specified	Not specified	[6]



Post-	103	Per coital	Acceptab le	Not			
Collai	103	Per Collai	pregnanc	NOL	1	2	[2]
Schedule	women	act	у	Reported	_	2	[4]
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Pharmacokinetic Profile

The pharmacokinetic properties of Centchroman have been investigated in healthy female volunteers, providing essential information on its absorption, distribution, metabolism, and elimination. These studies have been crucial in determining the optimal dosing regimen.

Single Dose Pharmacokinetics

Dose	Cmax (µg/L)	Tmax (h)	t1/2 (h)	Clearanc e (L/h)	Volume of Distributi on (L)	Citation
30 mg	55.53 (s.d., 15.45)	5.18 (s.d., 1.78)	165 (s.d., 49)	6.17 (s.d., 1.67)	1420 (s.d., 478)	[10]
60 mg	Dose- dependent increase from 30mg	No significant difference from 30mg	No significant difference from 30mg	No significant difference from 30mg	No significant difference from 30mg	[10]

Pharmacokinetics in Nursing Mothers

Studies have also evaluated the excretion of Centchroman into breast milk, an important consideration for its use in postpartum contraception.



Dosing Regimen	Mean Peak Concentrati on in Milk (ng/ml)	Mean Peak Concentrati on in Serum (ng/ml)	Milk-to- Serum (M/S) Ratio	Weekly Infant Dose (% of Maternal Dose)	Citation
Single 30 mg dose	78.7 +/- 28.4	63.6 +/- 23.6	1.4 +/- 0.9	0.4% to 11.5%	[11]
30 mg twice a week for 12 weeks	No significant increase from single dose	Up to 112.5	Insignificantly different at trough and peak	No significant difference from single dose	[11]

Experimental Protocols

The methodologies employed in the early clinical studies of Centchroman laid the groundwork for its approval and use. Below are summaries of the typical experimental protocols.

Contraceptive Efficacy Trials

- Study Design: The majority of early studies were prospective, open-label, multicenter clinical trials.[12] Some were also observational in nature.
- Participant Selection: Healthy, sexually active women of reproductive age who desired contraception were recruited. Exclusion criteria typically included known infertility, uterine abnormalities, and contraindications to contraceptive use.
- Dosing Regimen: The standard regimen involved an initial loading phase of 30 mg twice a
 week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[6][13]
 [14] Variations in the loading dose schedule were also investigated to optimize the regimen.
 [14]
- Data Collection: Participants were followed up at regular intervals (e.g., monthly) to record menstrual history, side effects, and any instances of pregnancy.[6] Efficacy was primarily assessed by calculating the Pearl Index, which represents the number of pregnancies per 100 woman-years of use.[3][8]



• Statistical Analysis: Pregnancy rates (both method and user failures) were calculated. Side effect incidence was reported as percentages.

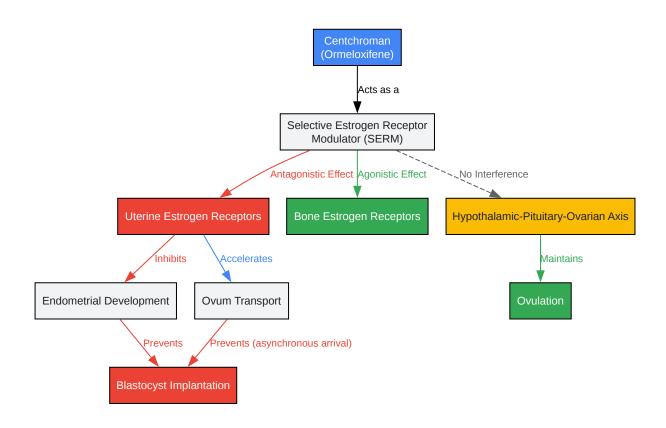
Pharmacokinetic Studies

- Study Design: These were typically single-center, open-label studies conducted in a small number of healthy female volunteers.[10][11]
- Dosing: Participants received a single oral dose of Centchroman (e.g., 30 mg or 60 mg).[10]
 [12] In studies with nursing mothers, both single and multiple dosing regimens were used.
 [11]
- Sample Collection: Blood samples were collected at predefined time points before and after drug administration over an extended period (e.g., up to 672 hours) to capture the drug's long half-life.[12] In studies with lactating women, simultaneous milk samples were collected.
 [11]
- Analytical Method: The concentration of Centchroman and its active metabolite, 7-desmethyl centchroman, in serum and milk was determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[11][14][15]
- Pharmacokinetic Analysis: The serum concentration-time data were analyzed using compartmental or non-compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), clearance, and volume of distribution.[10]

Mechanism of Action

Centchroman's contraceptive effect is primarily attributed to its selective estrogen receptor modulation, which leads to a uterine environment that is unreceptive to implantation.





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Caption: Mechanism of Action of Centchroman as a Contraceptive.

The primary mechanism involves an anti-estrogenic effect on the uterus, which inhibits the normal development of the endometrium, making it unreceptive to the blastocyst.[5] Additionally, Centchroman is reported to accelerate the transport of the ovum through the fallopian tube, leading to its arrival in the uterus before the endometrium is ready for implantation.[5][13] A key feature of Centchroman is that it does not interfere with the hypothalamic-pituitary-ovarian axis, and therefore does not suppress ovulation.[1][2]

Side Effects and Tolerability

The most commonly reported side effect in early clinical studies was a change in menstrual cycle patterns.



Side Effect	Incidence	Description	Citation
Delayed Menstrual Cycle (>45 days) -8% in some stud 15.06% - 17% in others		The most frequently reported side effect, often occurring in the initial months of use.	[1][3][5][6][8]
Irregular Menstrual Cycle	7% - 10.95%	Unpredictable bleeding patterns were noted in a subset of users.	[3][8]
Scanty Periods	Not quantified, but noted as a common occurrence	Lighter menstrual flow was observed, which can be beneficial for anemic women.	[5][13]
Other Side Effects (Nausea, Weight Gain)	Generally absent	Centchroman is noted for its lack of common hormonal side effects.	[5][13]

Conclusion

The early clinical studies of Centchroman established it as a novel, non-steroidal oral contraceptive with a unique mechanism of action. The data from these foundational studies demonstrated good contraceptive efficacy with a favorable side effect profile, most notably the absence of common hormonal side effects. The primary drawback identified was the potential for menstrual cycle disturbances. The pharmacokinetic profile, characterized by a long half-life, supported the development of a convenient weekly dosing schedule. This body of research has been instrumental in the introduction of Centchroman into family planning programs, particularly in India, and continues to be a valuable reference for ongoing research and development in the field of contraception.

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- To cite this document: BenchChem. [Early Clinical Studies of Centchroman as a Contraceptive: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675178#early-clinical-studies-of-centchroman-as-a-contraceptive]

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